Selectivity Window Comparison: CYM 50358 (4v) vs. CYM 50374 (16) — The Two Lead Candidates from the Original S1P₄ Antagonist Series
In the original discovery study, two compounds were advanced as lead candidates: CYM 50358 (compound 4v) and CYM 50374 (compound 16). Both were evaluated in the same panel of functional assays against all five S1P receptor subtypes using a TANGO-format β-arrestin recruitment assay in U2OS cells [1]. CYM 50358 demonstrated superior potency (S1P₄ IC₅₀ = 25 nM vs. 34 nM for CYM 50374) and a cleaner selectivity profile: CYM 50358 showed measurable but low inhibition at S1P₁ (IC₅₀ = 6,400 nM), S1P₂ (IC₅₀ = 3,900 nM), and S1P₅ (IC₅₀ = 5,500 nM), while achieving only 95% inhibition of S1P₃ at 25 µM with no measurable IC₅₀. In contrast, CYM 50374 failed to achieve IC₅₀ values at any off-target subtype, showing only partial inhibition at 25 µM (80% at S1P₁, 90% at S1P₂, no activity at S1P₃ or S1P₅), which precludes calculation of reliable selectivity ratios and indicates a less well-characterized pharmacological window [1]. Furthermore, CYM 50358 exhibited more favorable calculated physicochemical properties (cLogP = 3.8, tPSA = 64.4 Ų) compared to CYM 50374 (data not fully reported) and was prioritized on this basis [1].
| Evidence Dimension | S1P₄ receptor potency and selectivity profile vs. closest structural analog from the same chemical series |
|---|---|
| Target Compound Data | CYM 50358 (4v): S1P₄ IC₅₀ = 25 nM; S1P₁ IC₅₀ = 6,400 nM; S1P₂ IC₅₀ = 3,900 nM; S1P₃ = 95% inhibition at 25 µM (no IC₅₀); S1P₅ IC₅₀ = 5,500 nM; cLogP = 3.8; tPSA = 64.4 Ų |
| Comparator Or Baseline | CYM 50374 (16): S1P₄ IC₅₀ = 34 nM; S1P₁ = 80% inhibition at 25 µM; S1P₂ = 90% inhibition at 25 µM; S1P₃ = NA; S1P₅ = NA |
| Quantified Difference | S1P₄ potency advantage: 1.36-fold (25 vs. 34 nM). Selectivity advantage: CYM 50358 provides quantifiable selectivity ratios (S1P₁/S1P₄ = 256; S1P₂/S1P₄ = 156; S1P₅/S1P₄ = 220), whereas CYM 50374 yields no determinable selectivity ratios because off-target IC₅₀ values could not be calculated [1]. |
| Conditions | TANGO-format β-arrestin recruitment functional assay in U2OS cells expressing individual human S1P receptor subtypes; n = 3 determinations per data point [1]. |
Why This Matters
For researchers requiring a well-characterized selective S1P₄ antagonist with quantifiable selectivity margins to interpret target-specific pharmacology, CYM 50358 provides verifiable selectivity ratios while CYM 50374 does not—this is a critical differentiator for experimental design and data reproducibility.
- [1] Guerrero M, Urbano M, Velaparthi S, Zhao J, Schaeffer MT, Brown S, Rosen H, Roberts E. Discovery, design and synthesis of the first reported potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists. Bioorg Med Chem Lett. 2011 Jun 15;21(12):3632-6. Table 3. doi: 10.1016/j.bmcl.2011.04.097. PMID: 21570287; PMCID: PMC3107912. View Source
